1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Overview
Description
1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. Benzofurans are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It has been found that certain benzofuran derivatives exhibit pro-oxidative effects and increase reactive oxygen species in cancer cells . This suggests that 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one might interact with its targets in a way that disrupts cellular redox balance, leading to oxidative stress and potential cell death.
Result of Action
Certain benzofuran derivatives have been shown to induce apoptosis in cancer cells . This suggests that this compound may also have pro-apoptotic effects, potentially contributing to its anti-tumor activity.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a stable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels are essential considerations for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors These interactions can affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors play a significant role in determining its biological effects and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 5-ethyl-1-benzofuran-2-yl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Knoevenagel Condensation: This method involves the condensation of 5-ethyl-1-benzofuran-2-carboxaldehyde with malonic acid in the presence of a base like piperidine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 1-(5-Ethyl-1-benzofuran-2-yl)ethanoic acid
Reduction: 1-(5-Ethyl-1-benzofuran-2-yl)ethanol
Substitution: Various halogenated derivatives
Scientific Research Applications
1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethan-1-one
5-phenyl-1-benzofuran-2-yl derivatives
Properties
IUPAC Name |
1-(5-ethyl-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)7-12(14-11)8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLIWJTNUYYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651794 | |
Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106989-39-3 | |
Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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